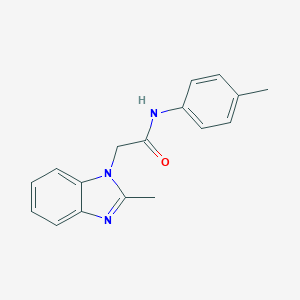![molecular formula C17H13N5O4 B233340 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione, also known as methylene blue, is a synthetic compound that has been used for various scientific research applications. It is a redox-active dye that has been extensively studied due to its unique properties and potential therapeutic benefits.
Wirkmechanismus
Methylene blue acts as a redox-active molecule, which means it can accept or donate electrons. It can also act as a photosensitizer, which means it can produce reactive oxygen species when exposed to light. In the body, 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione blue can cross the blood-brain barrier and accumulate in the brain, where it can inhibit the aggregation of amyloid beta proteins, which are associated with Alzheimer's disease. It can also inhibit the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters, leading to increased levels of dopamine and serotonin.
Biochemical and Physiological Effects:
Methylene blue has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It can also improve mitochondrial function and increase ATP production, which can improve cellular energy metabolism. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methylene blue has several advantages for lab experiments, including its low cost, availability, and stability. It can also be easily synthesized and purified. However, it also has some limitations, including its potential toxicity at high doses and its potential to interfere with other experimental assays. Therefore, it is important to carefully control the dose and concentration of 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione blue used in experiments.
Zukünftige Richtungen
There are several future directions for research on 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione blue, including its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It may also have potential applications in cancer therapy, as a photosensitizer in photodynamic therapy, and as an antioxidant in the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the potential side effects and toxicity of this compound blue, as well as its interactions with other drugs and experimental assays.
Synthesemethoden
Methylene blue can be synthesized through several methods, including the reduction of 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione azure, the oxidation of dimethylparaphenylene diamine, and the oxidation of N,N-dimethylaniline. The most common method involves the oxidation of N,N-dimethylaniline with sodium nitrite in the presence of hydrochloric acid, followed by the addition of zinc dust to reduce the resulting diazonium salt.
Wissenschaftliche Forschungsanwendungen
Methylene blue has been used in various scientific research applications, including as a staining agent in histology and microscopy, a redox indicator in chemical analysis, and a photosensitizer in photodynamic therapy. It has also been studied for its potential therapeutic benefits in several medical conditions, including Alzheimer's disease, Parkinson's disease, and sepsis.
Eigenschaften
Molekularformel |
C17H13N5O4 |
|---|---|
Molekulargewicht |
351.32 g/mol |
IUPAC-Name |
7-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C17H13N5O4/c1-20-13-12(16(25)21(2)17(20)26)18-7-9(19-13)8-22-14(23)10-5-3-4-6-11(10)15(22)24/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
WGQUELUQRMKKIQ-UHFFFAOYSA-N |
SMILES |
CN1C2=NC(=CN=C2C(=O)N(C1=O)C)CN3C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
CN1C2=NC(=CN=C2C(=O)N(C1=O)C)CN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
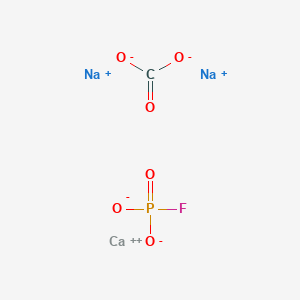
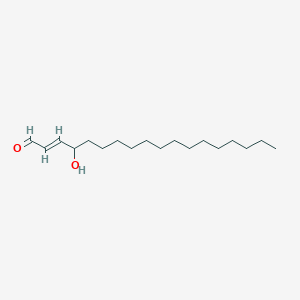
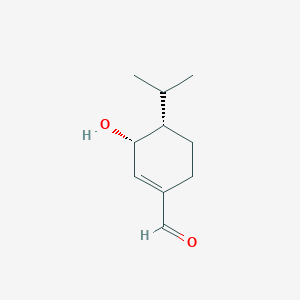
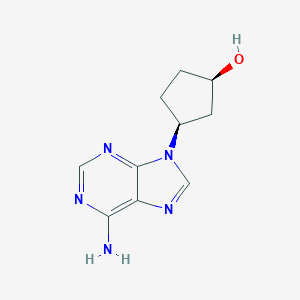

![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)

![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
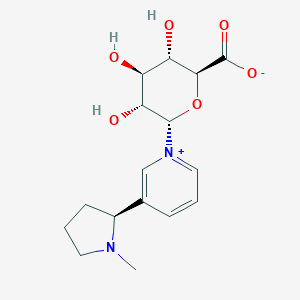

![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)
